(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a unique combination of a benzodioxine ring and a pyrrolidine carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the formation of the benzodioxine ring followed by sulfonylation and subsequent attachment of the pyrrolidine carboxylic acid group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis processes, incorporating continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles to minimize waste and energy consumption would be a key consideration.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or ketones, while substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, this compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery efforts.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxine derivatives or pyrrolidine carboxylic acids. Examples could be:
- 1,4-Benzodioxine-2-carboxylic acid
- Pyrrolidine-2-carboxylic acid derivatives
Uniqueness
The uniqueness of (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which could confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H15NO6S |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO6S/c15-13(16)10-2-1-5-14(10)21(17,18)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
DXLMTYLWTFEJHA-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O |
Origin of Product |
United States |
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